molecular formula C8H8N2O2 B008531 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 106429-58-7

5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B008531
M. Wt: 164.16 g/mol
InChI Key: UBXKTZMRHQPCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one, also known as 5-HM-BIO, is a small molecule inhibitor that is widely used in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one involves the inhibition of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a key role in the regulation of various cellular processes. By inhibiting GSK-3, 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one promotes the activation of the Wnt signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and survival.

Biochemical And Physiological Effects

5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one has been found to have a wide range of biochemical and physiological effects. In addition to its role in promoting stem cell self-renewal and differentiation, this compound has been shown to regulate the expression of various genes involved in cell cycle regulation, apoptosis, and differentiation. It has also been found to modulate the activity of various signaling pathways, including the Notch and Hedgehog pathways.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one in lab experiments is its specificity for GSK-3 inhibition. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of GSK-3 in various cellular processes. However, one limitation of using 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one is its relatively short half-life, which requires frequent dosing in cell culture experiments.

Future Directions

There are several future directions for research involving 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one. One area of interest is the development of more potent and selective GSK-3 inhibitors that can be used in clinical settings. Additionally, further research is needed to fully understand the role of 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one in stem cell biology and its potential applications in regenerative medicine. Finally, there is a need for more comprehensive studies on the safety and toxicity of 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one, particularly in animal models.

Scientific Research Applications

5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one has been widely used in scientific research, particularly in the field of stem cell biology. This compound has been found to promote the self-renewal of embryonic stem cells and induce the differentiation of various cell types. It has also been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells.

properties

CAS RN

106429-58-7

Product Name

5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-(hydroxymethyl)-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C8H8N2O2/c11-4-5-1-2-6-7(3-5)10-8(12)9-6/h1-3,11H,4H2,(H2,9,10,12)

InChI Key

UBXKTZMRHQPCFZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1CO)NC(=O)N2

Canonical SMILES

C1=CC2=C(C=C1CO)NC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

24.6 g (0.128 mol) of 20a are suspended in THF and stirred with 624.8 ml (0.768 mol) of DIBAL (20% strength solution in toluene) at -70° C. overnight in analogy to Example 1a.
Name
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
624.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.